O-(3-Chloroallyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a clear, colorless liquid with a density of 1.155 g/cm³ and a boiling point of 209°C . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(3-Chloroallyl)hydroxylamine can be synthesized through the reaction of 3-bromo-2-chloropropene with hydroxylamine. The reaction typically involves the use of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like dichloromethane . The reaction conditions include stirring at room temperature for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the synthesis of clethodim, a herbicide. The production process involves the addition of ethanethiol and crotonaldehyde, followed by condensation and acylation reactions .
Chemical Reactions Analysis
Types of Reactions: O-(3-Chloroallyl)hydroxylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: It can react with nucleophiles to form substituted products.
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substituted Hydroxylamines: Formed through nucleophilic substitution.
Oximes and Nitroso Compounds: Formed through oxidation.
Amines: Formed through reduction
Scientific Research Applications
O-(3-Chloroallyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of herbicides like clethodim, which is used for weed control in agriculture
Mechanism of Action
The mechanism of action of O-(3-Chloroallyl)hydroxylamine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. It can interact with electrophilic centers in target molecules, leading to the formation of new chemical bonds. This reactivity is crucial in its role as an intermediate in the synthesis of more complex compounds .
Comparison with Similar Compounds
O-(3-Chloroallyl)hydroxylamine: A closely related compound with similar reactivity and applications.
3-Bromo-2-chloropropene: Another halogenated allyl compound used in similar synthetic routes.
Uniqueness: this compound is unique due to its specific reactivity profile, which makes it particularly useful in the synthesis of clethodim and other agrochemicals. Its ability to undergo a variety of chemical reactions, including nucleophilic substitution and oxidation, sets it apart from other similar compounds .
Properties
IUPAC Name |
O-(3-chloroprop-2-enyl)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNHRRHYGMFKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)ON |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869285 |
Source
|
Record name | O-(3-Chloroprop-2-en-1-yl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.